molecular formula C11H14O6 B6150163 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid CAS No. 1548610-68-9

3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid

Cat. No. B6150163
CAS RN: 1548610-68-9
M. Wt: 242.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydroxypropoxy)-4-methoxybenzoic acid (DHPMA) is an organic compound belonging to the class of benzoic acids. It is a white solid with a molecular weight of 232.28 g/mol and melting point of 86-88°C. DHPMA is a versatile compound with a wide range of applications in the field of synthetic organic chemistry, biochemistry, and pharmacology. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. In addition, DHPMA is used as an intermediate in the production of drugs, including antifungal agents and antiviral agents.

Scientific Research Applications

3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid has been studied extensively in the field of scientific research due to its various applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. In addition, 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid has been used as an intermediate in the production of drugs, including antifungal agents and antiviral agents. It has also been used in the synthesis of a variety of other compounds, such as polysaccharides and polypeptides. Furthermore, it has been used in the synthesis of various derivatives of the benzoic acid family, such as 4-methoxybenzoic acid and 2,3-dihydroxypropoxybenzoic acid.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid is still largely unknown. However, it is believed to be due to its ability to act as a proton donor and to interact with the active sites of enzymes. It is also believed to be involved in the formation of hydrogen bonds between molecules, which can lead to the formation of complex structures. Furthermore, it is thought to be involved in the formation of hydrophobic interactions between molecules, which can lead to the formation of stable complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid are still largely unknown. However, it is believed to be involved in the regulation of various metabolic pathways in the body. In particular, it is thought to be involved in the regulation of the metabolism of lipids and carbohydrates, as well as the regulation of the production of proteins. Furthermore, it is believed to be involved in the regulation of the immune system and the production of hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid in laboratory experiments is its versatility. It can be used in a wide range of applications, such as the synthesis of organic compounds, the production of drugs, and the formation of complex structures. Furthermore, it is relatively stable and can be stored for long periods of time.
However, there are some limitations to using 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid in laboratory experiments. For example, it is highly reactive and can be easily oxidized in the presence of air. In addition, it is sensitive to light and heat and can decompose if exposed to either for extended periods of time.

Future Directions

The future directions for the use of 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid in scientific research are numerous. For example, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of new drugs and the development of new therapeutic agents. Furthermore, further research could be conducted to explore its potential applications in the development of new materials and the production of new polymers. Finally, further research could be conducted to explore its potential applications in the production of bioplastics and the development of new biodegradable materials.

Synthesis Methods

The synthesis of 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid is typically accomplished via a two-step process. In the first step, an aromatic aldehyde is reacted with 2,3-dihydroxypropyl bromide to form 2,3-dihydroxypropoxybenzaldehyde. In the second step, the aldehyde is then reacted with 4-methoxybenzoyl chloride to form 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid. The reaction is typically carried out in anhydrous conditions and requires a catalytic amount of base, such as potassium carbonate or sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid involves the conversion of 4-methoxybenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "4-methoxybenzoic acid", "2,3-dihydroxypropanol", "Sodium hydroxide", "Sulfuric acid", "Hydrogen peroxide", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Esterification of 4-methoxybenzoic acid with 2,3-dihydroxypropanol in the presence of sulfuric acid to form 3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid", "Step 2: Neutralization of the reaction mixture with sodium hydroxide", "Step 3: Extraction of the product with diethyl ether", "Step 4: Washing of the organic layer with water", "Step 5: Drying of the organic layer with anhydrous sodium sulfate", "Step 6: Removal of the solvent by evaporation under reduced pressure", "Step 7: Purification of the product by recrystallization from methanol" ] }

CAS RN

1548610-68-9

Product Name

3-(2,3-dihydroxypropoxy)-4-methoxybenzoic acid

Molecular Formula

C11H14O6

Molecular Weight

242.2

Purity

95

Origin of Product

United States

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